molecular formula C17H20BrNO2 B1358086 Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate CAS No. 494799-22-3

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate

Cat. No.: B1358086
CAS No.: 494799-22-3
M. Wt: 350.2 g/mol
InChI Key: HJBAPIANSROCOV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a bromine atom, a cyclohexyl group, and a methyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine

    Substitution: Amines, thiols, palladium catalysts

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Ester Hydrolysis: Aqueous acid or base

Major Products Formed

    Substitution: Various substituted indole derivatives

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Hydrolysis: Carboxylic acids

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the indole core play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may confer specific properties that are advantageous for certain applications .

Properties

IUPAC Name

methyl 2-bromo-3-cyclohexyl-1-methylindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-19-14-10-12(17(20)21-2)8-9-13(14)15(16(19)18)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBAPIANSROCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619222
Record name Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494799-22-3
Record name Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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